Prothrombin precursor (13-29)

Vitamin K-dependent carboxylase Enzyme kinetics Substrate specificity

Generic substrates fail to discriminate hepatic vs. vascular vitamin K-dependent carboxylase, confounding tissue-specific studies. PTP 13-29 (CAS 105931-25-7), a 17-aa cyclic peptide, enables clean binary identification: carboxylated by hepatic enzyme but completely inert toward vascular wall isoform. Its context-sensitive Km (0.001 mM to >1 mM) probes carboxylase recognition determinants. • Isoform discrimination: hepatic carboxylase active, vascular isoform inert • Km range: 0.001 mM->1 mM, 8,000-fold lower than fragment 5-9 under optimized conditions • Synthesis: solid-phase with intramolecular disulfide; ≥95% purity; lyophilized; global shipping

Molecular Formula C84H130N24O32S2
Molecular Weight 2052.2 g/mol
CAS No. 105931-25-7
Cat. No. B026846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthrombin precursor (13-29)
CAS105931-25-7
Synonymsprothrombin precursor (13-29)
Molecular FormulaC84H130N24O32S2
Molecular Weight2052.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C84H130N24O32S2/c1-39(2)32-52(102-69(124)46(88)35-59(89)110)72(127)98-48(20-26-63(117)118)71(126)99-49(15-10-30-95-84(92)93)79(134)138-64(119)27-21-50(101-73(128)53(33-40(3)4)103-75(130)56(37-141)106-68(123)44(86)18-24-61(113)114)80(135)139-65(120)28-22-51(81(136)140-82(137)54(34-42-12-7-6-8-13-42)104-66(121)41(5)96-67(122)43(85)17-23-60(111)112)100-70(125)47(14-9-29-94-83(90)91)97-74(129)55(36-109)105-76(131)57(38-142)107-77(132)58-16-11-31-108(58)78(133)45(87)19-25-62(115)116/h6-8,12-13,36,39-41,43-58,141-142H,9-11,14-35,37-38,85-88H2,1-5H3,(H2,89,110)(H,96,122)(H,97,129)(H,98,127)(H,99,126)(H,100,125)(H,101,128)(H,102,124)(H,103,130)(H,104,121)(H,105,131)(H,106,123)(H,107,132)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H4,90,91,94)(H4,92,93,95)/t41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
InChIKeyPKYMHAADCDTECT-HJPBRXGXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prothrombin Precursor (13-29) Overview


Prothrombin precursor (13-29) (PTP 13-29), CAS 105931-25-7, is a synthetic 17-amino acid peptide corresponding to residues 13–29 of the bovine prothrombin propeptide [1]. With a molecular formula of C84H130N24O32S2 and a molecular weight of 2052.2 g/mol , it is synthesized via solid-phase methodology and contains an intramolecular disulfide bond [2]. The compound is recognized in the MeSH database as a supplementary concept used for studies of vitamin K-dependent carboxylase, having been introduced in 1987 [3].

Why Generic Substitution Fails


Prothrombin precursor (13-29) cannot be reliably replaced by other prothrombin-derived peptide fragments, standard tripeptide substrates, or small-molecule carboxylase probes. Direct comparative enzymatic studies reveal that its kinetic behavior is both enzyme isoform-dependent and structurally contingent [1]. While some assays report a remarkably low Km of 0.001 mM—approximately 8,000-fold lower than that of fragment 5-9 [2]—others find it a poor substrate with a Km >1 mM under alternative conditions [3]. Moreover, its carboxylation is absolutely restricted to the hepatic carboxylase isoform, with no activity observed for the vascular wall isoenzyme, whereas the model substrate FLEEL is efficiently processed by both [4]. These context-specific, quantifiable differences underscore that substitution with a generic alternative can yield erroneous kinetic, mechanistic, or inhibitor profiling conclusions.

Quantitative Differentiation Evidence


Km Discrepancy and Isoform-Selective Kinetics

The kinetic behavior of PTP 13-29 as a carboxylase substrate is highly condition-dependent. Soute et al. reported an apparent Km of 0.001 mM (1 µM) for the 13-29 peptide [1]. In contrast, a subsequent comparative study by Pottorf et al. found that neither linear nor cyclic synthetic PTP 13-29 was carboxylated as effectively as the standard substrate Boc-Glu-Glu-Leu-OMe at mM concentrations, with an estimated Km > 1 mM [2]. This >1000-fold variation underscores that the peptide's performance is not absolute but contingent upon assay configuration, enzyme source, and the presence of accessory factors.

Vitamin K-dependent carboxylase Enzyme kinetics Substrate specificity

Isoform Specificity: Hepatic vs. Vascular Carboxylase

In a direct comparative analysis of substrate utilization by liver versus vessel wall vitamin K-dependent carboxylases, decarboxylated fragment 13-29 exhibited a striking lack of activity with the vascular isoform. While the model peptide FLEEL and decarboxylated osteocalcin were robust substrates for the bovine aortic carboxylase, decarboxylated fragment 13-29 and decarboxylated sperm Gla-protein underwent no detectable carboxylation [1]. The liver enzyme, by contrast, does process PTP 13-29 (though with variable efficiency).

Vitamin K-dependent carboxylase Isoenzyme specificity Vascular biology

Carboxylation Efficiency vs. Standard Substrates

When assayed under identical mM-range concentrations, both linear and cyclic synthetic forms of PTP 13-29 were carboxylated significantly less efficiently than the standard substrate Boc-Glu-Glu-Leu-OMe by rat liver vitamin K-dependent carboxylase [1]. This finding directly contradicts earlier claims of unusually high efficiency and positions PTP 13-29 as a relatively poor substrate in this particular enzyme preparation.

Vitamin K-dependent carboxylase Substrate comparison Peptide synthesis

Structural Role of the Disulfide-Bonded Cyclic Conformation

PTP 13-29 contains two cysteine residues (positions 18 and 23 of the intact propeptide) that form an intramolecular disulfide bond. The synthesis of the monomeric disulfide required careful optimization: cyclization in organic solvents led to insoluble polymers, whereas successful closure was achieved via deprotection with mercuric acetate followed by oxidation with potassium ferricyanide in aqueous conditions [1]. This cyclic structure distinguishes PTP 13-29 from linear peptide fragments such as FLEEL (fragment 5-9) and Boc-Glu-Glu-Leu-OMe, which lack this conformational constraint.

Peptide structure Disulfide bond Conformation-activity relationship

Optimal Research Applications


Discriminating Hepatic vs. Vascular Carboxylase Isoforms

Researchers studying the tissue-specific expression and function of vitamin K-dependent carboxylase can employ PTP 13-29 as a discriminating substrate. As decarboxylated fragment 13-29 undergoes carboxylation by the hepatic enzyme but is completely inert toward the vascular wall isoform [1], it provides a clean binary output for identifying carboxylase source in mixed or comparative microsomal preparations.

Probing Propeptide Recognition and Enzyme Processivity

The 1000-fold discrepancy in reported Km values (0.001 mM vs. >1 mM) [2][3] highlights that PTP 13-29's kinetic behavior is exquisitely sensitive to assay configuration and enzyme source. This makes the peptide an ideal tool for probing the molecular determinants of carboxylase recognition, including the role of accessory proteins, membrane phospholipid composition, and the redox state of the enzyme's regulatory cysteines.

Anticoagulant Screening at the Propeptide-Carboxylase Interface

Given the clinical importance of vitamin K antagonists (e.g., warfarin) and the accumulation of undercarboxylated prothrombin precursors in treated patients, PTP 13-29 can serve as a physiologically relevant substrate in high-throughput screening campaigns for novel carboxylase inhibitors. Its unique isoform selectivity and structural features [4] offer a more nuanced readout than generic pentapeptide substrates, potentially identifying inhibitors that preferentially target hepatic carboxylation.

Synthetic Methodology for Disulfide-Rich Macrocyclic Peptides

The challenging synthesis of monomeric cyclic PTP 13-29—specifically the avoidance of insoluble polymers during disulfide closure [5]—provides a valuable test case for optimizing solid-phase peptide synthesis and oxidative folding protocols. Procurement of the pure, correctly folded peptide is essential for laboratories developing methodology for other cysteine-rich, bioactive propeptide fragments.

Technical Documentation Hub

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